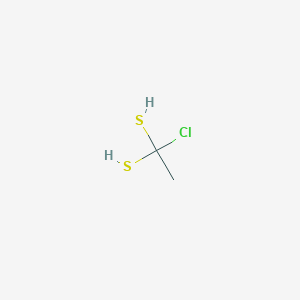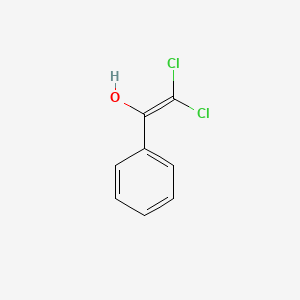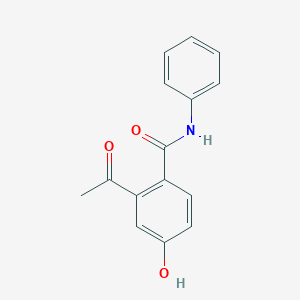![molecular formula C14H30N2O B14225375 (2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol CAS No. 627519-31-7](/img/structure/B14225375.png)
(2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a cyclooctyl group attached to an aminoethyl chain, which is further connected to a butanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol typically involves the following steps:
Formation of the Aminoethyl Chain: The initial step involves the preparation of the aminoethyl chain. This can be achieved by reacting ethylenediamine with cyclooctylamine under controlled conditions.
Attachment to Butanol Backbone: The aminoethyl chain is then attached to the butanol backbone through a nucleophilic substitution reaction. This step requires the use of a suitable base, such as sodium hydride, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
(2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, sodium hydride, aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, alcohols.
Substitution: Alkylated amines, halogenated compounds.
科学的研究の応用
(2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is employed in the study of enzyme-substrate interactions and receptor binding assays.
Industrial Applications: The compound is used in the production of specialty chemicals and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of (2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects, such as inhibition or activation of enzymatic activity.
類似化合物との比較
Similar Compounds
(2S)-2-[2-(cyclohexylamino)ethylamino]butan-1-ol: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.
(2S)-2-[2-(cyclopentylamino)ethylamino]butan-1-ol: Contains a cyclopentyl group instead of a cyclooctyl group.
Uniqueness
The uniqueness of (2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol lies in its cyclooctyl group, which imparts distinct steric and electronic properties. This makes the compound particularly suitable for specific applications in medicinal chemistry and organic synthesis, where these properties are advantageous.
特性
CAS番号 |
627519-31-7 |
|---|---|
分子式 |
C14H30N2O |
分子量 |
242.40 g/mol |
IUPAC名 |
(2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol |
InChI |
InChI=1S/C14H30N2O/c1-2-13(12-17)15-10-11-16-14-8-6-4-3-5-7-9-14/h13-17H,2-12H2,1H3/t13-/m0/s1 |
InChIキー |
WAUXDEHGBXRYHX-ZDUSSCGKSA-N |
異性体SMILES |
CC[C@@H](CO)NCCNC1CCCCCCC1 |
正規SMILES |
CCC(CO)NCCNC1CCCCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-2-pyridinyl-](/img/structure/B14225294.png)
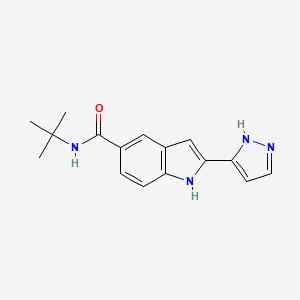
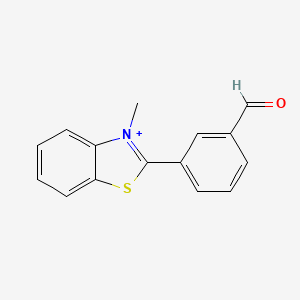
![4,4'-[1,4-Phenylenebis(phenylazanediyl)]dibenzonitrile](/img/structure/B14225319.png)
![4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B14225321.png)

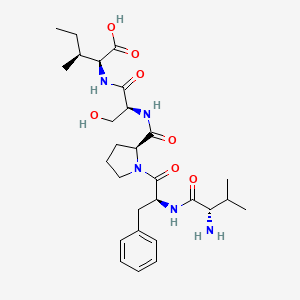
![N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine](/img/structure/B14225339.png)
![Diethyl [(2-methylacryloyl)amino]propanedioate](/img/structure/B14225348.png)
![3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate](/img/structure/B14225356.png)
